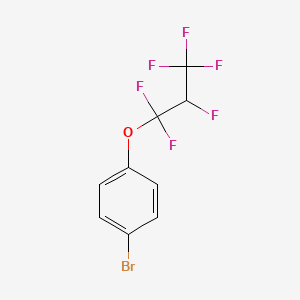

1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene

Vue d'ensemble

Description

1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a fluorinated aromatic compound characterized by a bromine atom and a hexafluoropropoxy group attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene can be synthesized through several methods, including:

Nucleophilic Substitution: Reacting 4-bromophenol with hexafluoropropyl bromide in the presence of a base such as potassium carbonate.

Electrophilic Aromatic Substitution: Brominating 4-(1,1,2,3,3,3-hexafluoropropoxy)benzene using bromine in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The bromine atom activates the aromatic ring for electrophilic substitutions , though the electron-withdrawing hexafluoropropoxy group moderates reactivity by deactivating the ring. Key examples include:

| Reaction Type | Position Selectivity | Conditions | Outcome |

|---|---|---|---|

| Nitration | Meta to bromine | HNO₃/H₂SO₄, 0–5°C | Forms nitro derivatives at the meta position relative to bromine |

| Sulfonation | Meta to bromine | Fuming H₂SO₄, 40°C | Introduces sulfonic acid groups with regioselectivity |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates SNAr reactions, particularly under basic or catalytic conditions:

Mechanistic Insight :

The hexafluoropropoxy group increases the ring’s electrophilicity, accelerating oxidative addition of palladium catalysts in cross-coupling reactions .

Transition-Metal-Free Coupling Reactions

Recent studies highlight efficient coupling without metal catalysts:

Fluorination and Functionalization

The hexafluoropropoxy group enables direct fluorination or serves as a directing group:

Comparative Reactivity Analysis

The table below contrasts reactivity with structurally similar bromoarenes:

Key Factors Influencing Reactivity :

Applications De Recherche Scientifique

Scientific Research Applications

1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene is primarily utilized in the following areas:

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic molecules. Its bromine atom allows for nucleophilic substitution reactions, making it a valuable building block in the production of pharmaceuticals and agrochemicals.

Fluorinated Compounds

The hexafluoropropoxy group enhances the compound's stability and hydrophobicity. This feature is particularly useful in developing fluorinated materials that exhibit unique properties such as low surface energy and high thermal stability.

Analytical Chemistry

In analytical applications, this compound can be utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS). Its known properties help improve the accuracy of volatile organic compound (VOC) analyses in environmental samples.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Versatile building block for complex molecules |

| Fluorinated Compounds | Used to create stable and hydrophobic materials | Enhanced performance in extreme conditions |

| Analytical Chemistry | Internal standard for GC-MS analyses | Improved accuracy in VOC determinations |

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

Research has demonstrated that this compound can be effectively used in the synthesis of fluorinated pharmaceutical compounds. The incorporation of fluorine atoms significantly alters the biological activity and pharmacokinetics of drugs. For instance, studies have shown that fluorinated benzene derivatives exhibit increased metabolic stability compared to their non-fluorinated counterparts.

Case Study 2: Environmental Monitoring

In environmental chemistry studies, this compound has been employed as a standard for analyzing VOCs in air samples. Its distinctive properties allow for precise quantification of pollutants. Research findings indicate that using this compound as an internal standard improves the reliability of environmental assessments related to air quality.

Mécanisme D'action

The mechanism by which 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms in the compound enhance its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparaison Avec Des Composés Similaires

1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene is unique due to its combination of bromine and hexafluoropropoxy groups. Similar compounds include:

1-Bromo-4-(trifluoromethoxy)benzene: Lacks the additional fluorine atoms present in the hexafluoropropoxy group.

1-Bromo-4-(perfluorobutyl)benzene: Contains a longer perfluorinated chain compared to the hexafluoropropoxy group.

Activité Biologique

1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene (CAS 52328-78-6) is a fluorinated aromatic compound that has garnered interest in various fields, particularly in materials science and organic synthesis. Its unique structure imparts distinct chemical properties that can influence biological activity. This article reviews its biological activity based on available research findings and case studies.

- Molecular Formula : C10H6BrF6O

- Molecular Weight : 303.06 g/mol

- Structure : The compound features a bromine atom and a hexafluoropropoxy group attached to a benzene ring, which enhances its lipophilicity and stability in various environments.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential use in proteomics and as a reagent in organic synthesis. The presence of fluorinated groups often correlates with increased biological stability and altered interactions with biological macromolecules.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that fluorinated compounds can inhibit certain enzymes by modifying their active sites through hydrophobic interactions.

- Cell Membrane Interaction : The lipophilic nature of the hexafluoropropoxy group may facilitate penetration into cell membranes, potentially affecting membrane fluidity and function.

Case Study 1: Proteomics Applications

In proteomics research, this compound has been utilized as a labeling agent for proteins. Its fluorinated moiety allows for enhanced detection sensitivity in mass spectrometry applications. Research indicates that proteins labeled with this compound exhibit improved stability and retention during chromatographic processes.

Case Study 2: Toxicological Assessment

A study conducted on the cytotoxic effects of various brominated compounds included this compound. Results indicated that while the compound exhibits low acute toxicity towards human cell lines at low concentrations, higher concentrations led to significant cytotoxicity due to membrane disruption.

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

1-bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6O/c10-5-1-3-6(4-2-5)17-9(15,16)7(11)8(12,13)14/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBKOCQVEBDITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(C(F)(F)F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614254 | |

| Record name | 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52328-78-6 | |

| Record name | 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52328-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophenyl 1,1,2,3,3,3-hexafluoropropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.